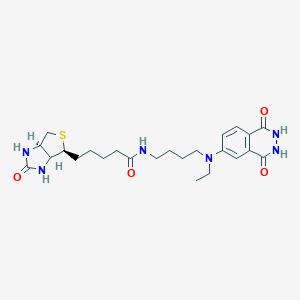
2,6-dipyridin-2-ylpyridine-4-carbaldehyde
Overview
Description
[2,2’6’,2’‘-Terpyridine]-4’-carbaldehyde: is a derivative of 2,2’:6’,2’‘-terpyridine, a tridentate ligand known for its ability to form stable complexes with various metal ions.
Mechanism of Action
Target of Action
[2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde, also known as Terpy or Tpy, is a tridentate ligand . It coordinates with metal centers to form complexes . These complexes have been found to exhibit anticancer properties .
Mode of Action
The compound interacts with its targets through the formation of complexes . For instance, platinum (II) complexes with 4’-substituted-2,2’:6’,2’'-terpyridine derivatives have been synthesized and characterized . These complexes have shown to disrupt the mitophagy-related protein expression, dissipate the mitochondrial membrane potential, elevate the [Ca 2+] and reactive oxygen species levels, promote mitochondrial DNA damage, and reduce the adenosine triphosphate and mitochondrial respiratory chain levels .
Biochemical Pathways
The compound affects the mitophagy pathway, a selective autophagic process involved in degrading dysfunctional mitochondria . The disruption of this pathway leads to various downstream effects, including changes in protein expression, mitochondrial membrane potential, and reactive oxygen species levels .
Pharmacokinetics (ADME Properties)
It is generally recognized that these properties play a crucial role in the effectiveness of a drug
Result of Action
The action of [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde results in molecular and cellular effects, particularly in cancer cells . The compound has been found to exhibit selective cytotoxicity against certain cancer cells . Moreover, it has been observed to interact with CT-DNA in the embedding mode .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde. These factors can include natural and socioeconomic conditions, such as natural resources, climate, and political systems . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde typically involves the Kröhnke reaction, which is a well-established method for preparing terpyridine derivatives. The process begins with the condensation of 2-acetylpyridine with an aldehyde, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as ammonium acetate.
Industrial Production Methods: Industrial production of [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and sublimation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of nucleophiles like amines or thiols under mild to moderate temperatures
Major Products:
Oxidation: Formation of [2,2’:6’,2’‘-Terpyridine]-4’-carboxylic acid.
Reduction: Formation of [2,2’:6’,2’‘-Terpyridine]-4’-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Coordination Chemistry: [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde is used to form metal complexes with transition metals like iron, ruthenium, and platinum. .
Biology and Medicine:
Anticancer Research: Derivatives of this compound have shown potential in anticancer studies, particularly in forming platinum-based drugs that target cancer cells through mechanisms like mitophagy.
Industry:
Comparison with Similar Compounds
2,2’6’,2’'-Terpyridine: The parent compound without the aldehyde group.
4’-Chloro-2,2’6’,2’'-Terpyridine: A derivative with a chloro group at the 4’ position.
4’-Methyl-2,2’6’,2’'-Terpyridine: A derivative with a methyl group at the 4’ position
Uniqueness:
Reactivity: The presence of the aldehyde group in [2,2’:6’,2’‘-Terpyridine]-4’-carbaldehyde enhances its reactivity compared to its parent compound and other derivatives.
Properties
IUPAC Name |
2,6-dipyridin-2-ylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c20-11-12-9-15(13-5-1-3-7-17-13)19-16(10-12)14-6-2-4-8-18-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMKUPMTILFZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460975 | |
| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108295-45-0 | |
| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


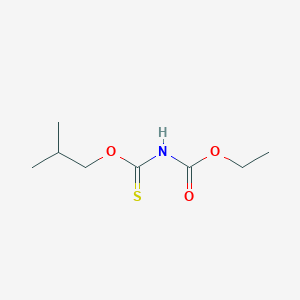
![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)

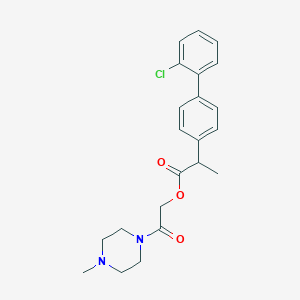

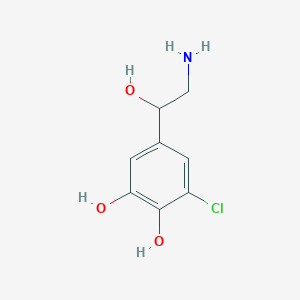



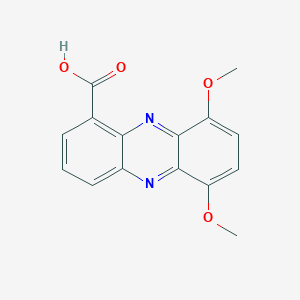

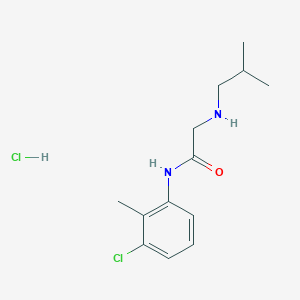
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
